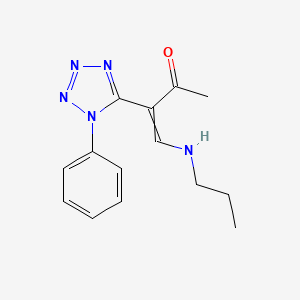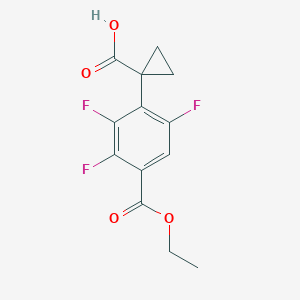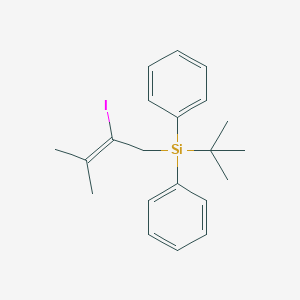![molecular formula C15H18O3Si B14275909 ([1,1'-Biphenyl]-2-yl)(trimethoxy)silane CAS No. 163279-58-1](/img/structure/B14275909.png)
([1,1'-Biphenyl]-2-yl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: is an organosilicon compound characterized by the presence of a biphenyl group attached to a silicon atom, which is further bonded to three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane typically involves the reaction of 2-bromobiphenyl with trimethoxysilane in the presence of a catalyst. A common method includes the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and high-throughput screening for optimal reaction conditions is common. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production.
化学反応の分析
Types of Reactions
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: Formation of
Condensation: Formation of
Substitution: Formation of various substituted biphenyl derivatives
科学的研究の応用
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of advanced materials, including and .
Biology: Employed in the modification of biomolecules and surfaces for .
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of , , and due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism by which ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The biphenyl group provides hydrophobic properties and aromatic interactions , which can influence the compound’s behavior in various environments. The methoxy groups facilitate reactivity and functionalization of surfaces.
類似化合物との比較
([1,1’-Biphenyl]-2-yl)(trimethoxy)silane: can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Lacks the biphenyl group, resulting in different hydrophobic and electronic properties.
Vinyltrimethoxysilane: Contains a vinyl group instead of a biphenyl group, leading to different reactivity and applications.
Octyltrimethoxysilane: Features an octyl group, providing higher hydrophobicity but different structural properties.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(trimethoxy)silane lies in its combination of the biphenyl group with the trimethoxysilane moiety, offering a balance of hydrophobicity , reactivity , and functional versatility .
特性
CAS番号 |
163279-58-1 |
|---|---|
分子式 |
C15H18O3Si |
分子量 |
274.39 g/mol |
IUPAC名 |
trimethoxy-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChIキー |
KXPGFLDQTDQXAT-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=CC=C1C2=CC=CC=C2)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)



![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)




